Urea, N-[[(1,1-dimethylethyl)imino]methyl]-N,N'-dimethyl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Urea, N-[[(1,1-dimethylethyl)imino]methyl]-N,N’-dimethyl- is a chemical compound with the molecular formula C₇H₁₆N₂O It is a derivative of urea, where the hydrogen atoms are replaced by various organic groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Urea, N-[[(1,1-dimethylethyl)imino]methyl]-N,N’-dimethyl- typically involves the reaction of tert-butyl isocyanate with N,N-dimethylformamide dimethyl acetal. The reaction is carried out under controlled conditions, often in the presence of a catalyst to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction pathways but optimized for higher yields and efficiency. The use of continuous flow reactors and advanced purification techniques ensures the production of high-purity Urea, N-[[(1,1-dimethylethyl)imino]methyl]-N,N’-dimethyl-.
Chemical Reactions Analysis
Types of Reactions
Oxidation: This compound can undergo oxidation reactions, typically in the presence of strong oxidizing agents.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, where the tert-butyl group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Nucleophiles: Halides, amines.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding urea derivatives, while substitution reactions can produce a variety of substituted ureas.
Scientific Research Applications
Urea, N-[[(1,1-dimethylethyl)imino]methyl]-N,N’-dimethyl- has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Studied for its potential effects on biological systems, including enzyme inhibition and protein interactions.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the production of polymers, resins, and other industrial chemicals.
Mechanism of Action
The mechanism by which Urea, N-[[(1,1-dimethylethyl)imino]methyl]-N,N’-dimethyl- exerts its effects involves interactions with molecular targets such as enzymes and receptors. The compound can form hydrogen bonds and other interactions with these targets, leading to changes in their activity and function. Specific pathways involved may include inhibition of enzyme activity or modulation of receptor signaling.
Comparison with Similar Compounds
Similar Compounds
Urea, N,N’-dimethyl-: A simpler derivative with similar properties but lacking the tert-butyl group.
Urea, N-tert-butyl-: Contains the tert-butyl group but lacks the dimethyl substitution.
Thiourea: Similar structure but with a sulfur atom replacing the oxygen.
Uniqueness
Urea, N-[[(1,1-dimethylethyl)imino]methyl]-N,N’-dimethyl- is unique due to the presence of both tert-butyl and dimethyl groups, which confer distinct chemical and physical properties. These structural features make it a versatile compound for various applications in research and industry.
Properties
CAS No. |
652154-37-5 |
---|---|
Molecular Formula |
C8H17N3O |
Molecular Weight |
171.24 g/mol |
IUPAC Name |
1-(tert-butyliminomethyl)-1,3-dimethylurea |
InChI |
InChI=1S/C8H17N3O/c1-8(2,3)10-6-11(5)7(12)9-4/h6H,1-5H3,(H,9,12) |
InChI Key |
AXMUTCQRCJBOHB-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)N=CN(C)C(=O)NC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.